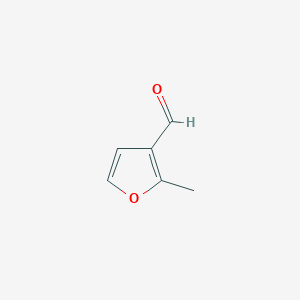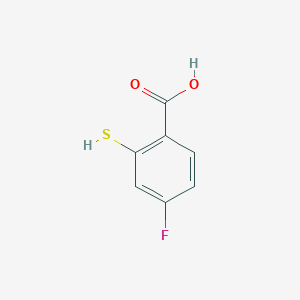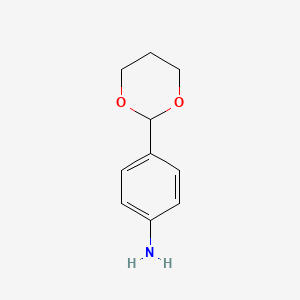
4-(1,3-Dioxan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1,3-Dioxan-2-yl)aniline” is a chemical compound with the molecular formula C10H13NO2 . It is used as a reagent in the preparation of luminogens and fluorescent polyimides . It is also used in the preparation of a novel class of small molecule caspase-3 inhibitors .
Molecular Structure Analysis
The molecular structure of “4-(1,3-Dioxan-2-yl)aniline” consists of a benzene ring attached to an amine group (NH2) and a 1,3-dioxan-2-yl group . The molecular weight of this compound is 179.22 .Physical And Chemical Properties Analysis
“4-(1,3-Dioxan-2-yl)aniline” is a solid substance . It has a molecular weight of 165.19 and a density of 1.203±0.06 g/cm3 . The melting point is 75-79 °C , and the boiling point is 150 °C at a pressure of 1 Torr .Applications De Recherche Scientifique
Electrochemical Synthesis and Solar Cell Application
A novel polymer based on 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline was synthesized and characterized for application in dye-sensitized solar cells (DSSCs). The electrochemical synthesis of the polymer, optimized for high conductivity and porosity, demonstrated an improved energy conversion efficiency in DSSCs by 21% over traditional Pt counter electrodes, showcasing the potential of this material in photovoltaic applications (Shahhosseini et al., 2016).
Electrochromic Materials Development
Research into novel electrochromic materials employing nitrotriphenylamine units with different thiophene derivatives, including structures related to 4-(1,3-dioxan-2-yl)aniline, has led to the creation of highly stable conducting polymers. These materials exhibit outstanding optical contrasts and fast switching speeds in the near-infrared region, indicating their suitability for advanced electrochromic devices (Li et al., 2017).
Crystal Structure Analysis
The crystal structure of a compound derived from 2-(1,3-dioxan-2-yl)aniline and salicylaldehyde was analyzed, revealing an E conformation about the C=N bond and a chair conformation for the six-membered O-heterocycle. This study contributes to the understanding of molecular structures and interactions in related compounds (Li et al., 2015).
Luminescent Platinum Complexes for OLEDs
N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds have been used to produce highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have been applied in organic light-emitting diodes (OLEDs), demonstrating excellent performance and efficiency, highlighting the impact of 4-(1,3-dioxan-2-yl)aniline derivatives in the field of advanced materials and device engineering (Vezzu et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
4-(1,3-dioxan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVCKPXDMYGYDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxan-2-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

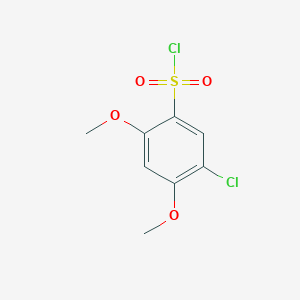
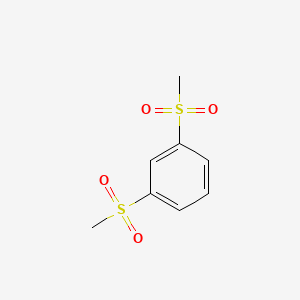
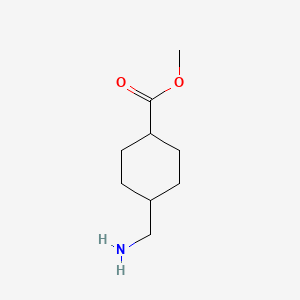
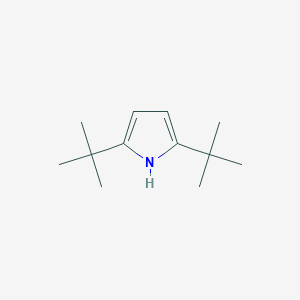
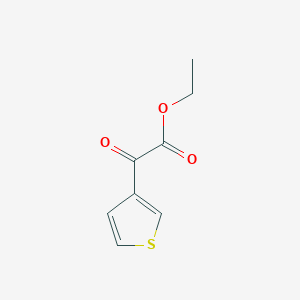
![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)


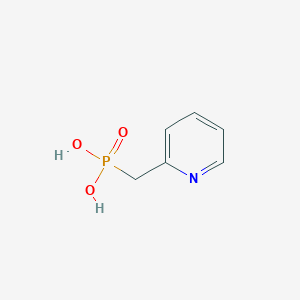
![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)
